molecular formula C12H16N2OS B1518851 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline CAS No. 1042798-15-1

2-Methyl-3-(thiomorpholine-4-carbonyl)aniline

Cat. No.: B1518851
CAS No.: 1042798-15-1
M. Wt: 236.34 g/mol
InChI Key: XCEIUIICMVGVFC-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiomorpholine-4-carbonyl)aniline is a substituted aniline derivative featuring a thiomorpholine-4-carbonyl moiety at the 3-position and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₅N₂OS, with a molecular weight of 235.33 g/mol. The thiomorpholine ring introduces a sulfur atom, which may enhance lipophilicity and influence electronic properties compared to morpholine or piperidine analogs.

Properties

IUPAC Name

(3-amino-2-methylphenyl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9-10(3-2-4-11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEIUIICMVGVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline typically involves the following steps:

  • Formation of Thiomorpholine-4-carbonyl Chloride: Thiomorpholine is reacted with phosgene to form thiomorpholine-4-carbonyl chloride.

  • Coupling with Aniline: The resulting thiomorpholine-4-carbonyl chloride is then coupled with aniline in the presence of a base, such as triethylamine, to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aniline group to a nitro group, resulting in 2-Methyl-3-(thiomorpholine-4-carbonyl)nitrobenzene.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups, providing derivatives with different properties.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong acids (H₂SO₄) are used for electrophilic substitution, while nucleophilic substitution may involve alkyl halides and bases.

Major Products Formed:

  • Oxidation Products: Nitro derivatives

  • Reduction Products: Amino derivatives

  • Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block : It serves as a key intermediate for synthesizing complex organic molecules, allowing chemists to explore various reaction mechanisms and develop new synthetic methodologies.
  • Medicinal Chemistry
    • Therapeutic Potential : Derivatives of 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline are being investigated for their potential anti-inflammatory and antimicrobial properties. The compound's structural characteristics may enhance pharmacological efficacy, making it a candidate for drug development .
  • Biological Studies
    • Enzyme Interaction Studies : The compound acts as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to modulate enzyme functions makes it valuable for understanding biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against multidrug-resistant bacteria. For instance, derivatives of thiomorpholine have shown low Minimum Inhibitory Concentration (MIC) values against strains such as Acinetobacter baumannii and Klebsiella pneumoniae, suggesting that 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline may possess comparable properties .

Case Studies and Research Findings

Antimicrobial Efficacy

  • A study demonstrated that modifications to the thiomorpholine structure significantly influenced antimicrobial potency against various bacterial strains. This suggests that structural optimization can lead to compounds with enhanced activity.

Pharmacokinetic Properties

  • Investigations into the pharmacokinetics of related compounds revealed that structural modifications could improve bioavailability while reducing toxicity, making them more suitable for therapeutic applications .

Mechanism of Action

The mechanism by which 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline exerts its effects depends on its derivatives and the specific biological targets. For example, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit specific enzymes involved in disease pathways.

  • Receptors: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Known Activity/Properties
2-Methyl-3-(thiomorpholine-4-carbonyl)aniline C₁₂H₁₅N₂OS 235.33 Thiomorpholine-4-carbonyl, methyl Not yet studied
3-Substituted quinoxaline-2-one (CHEMBL2263312) C₁₁H₁₀N₂O₂ 202.21 Quinoxaline-2-one scaffold Anti-inflammatory (rat edema model)
4-(Piperidine-1-carbonyl)aniline C₁₂H₁₆N₂O 204.27 Piperidine-1-carbonyl Structural analog; no reported activity
2-Methyl-3-(4-methyl-1,2,4-triazol-3-yl)aniline C₁₀H₁₁N₅ 188.23 4-methyl-1,2,4-triazole Lab use (95% purity); no activity data

Key Observations:

Structural Variations: Thiomorpholine vs. This could impact membrane permeability or target binding . Thiomorpholine vs. Triazole: The triazole-containing analog (from ) introduces a nitrogen-rich heterocycle, which may enhance solubility or metal coordination but lacks the sulfur atom’s electronic effects .

However, the target compound’s biological profile remains unexplored .

Synthetic Feasibility :

  • Thiomorpholine derivatives may require specialized synthetic routes due to sulfur incorporation, whereas piperidine or triazole analogs are more straightforward to synthesize. emphasizes the need for 3D virtual screening to better predict activity, indicating structural complexity as a hurdle .

Biological Activity

2-Methyl-3-(thiomorpholine-4-carbonyl)aniline is an organic compound with a molecular formula of C₁₂H₁₆N₂OS. It features a thiomorpholine ring, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics that may enhance its pharmacological efficacy.

Chemical Structure and Properties

The presence of the thiomorpholine-4-carbonyl moiety in 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline allows for various interactions with biological targets, making it a candidate for drug development. The aniline base provides reactivity that can be leveraged in synthetic chemistry to produce derivatives with enhanced biological activity.

Property Description
Molecular FormulaC₁₂H₁₆N₂OS
Structural FeaturesThiomorpholine ring, carbonyl group
ReactivityNucleophilic substitution, amide bond formation

Antimicrobial Properties

Research indicates that compounds similar to 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiomorpholine structures demonstrate low Minimum Inhibitory Concentrations (MICs) against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae, with MIC values as low as 0.5 mg/L . This suggests that 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline may possess similar antimicrobial properties worthy of further investigation.

The mechanism by which 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzymes or receptors. The thiomorpholine ring may enhance binding affinity to these targets, potentially leading to disruptions in bacterial cell wall synthesis or other critical pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focusing on the antimicrobial activity of thiomorpholine derivatives found that modifications to the thiomorpholine structure significantly influenced their potency against various bacterial strains . The inclusion of additional functional groups improved binding and efficacy.
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar compounds revealed that structural modifications could enhance bioavailability and reduce toxicity, making them more suitable for therapeutic applications .
  • Synthetic Routes : Various synthetic methodologies have been developed for producing 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline and its derivatives, showcasing the versatility of this compound in medicinal chemistry . These methods include nucleophilic substitutions and amide bond formations, which are pivotal in creating compounds with enhanced biological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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